4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine

Lipophilicity ADME Drug Design

Sourcing a reliable, well-characterized negative control for acetylcholinesterase (AChE) or spermidine synthase screening is a persistent challenge in early drug discovery. 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine (CAS 101071-66-3) directly addresses this pain point with quantitative baseline data. - Documented weak AChE inhibition (0.0026-0.031 relative activity) and spermidine synthase IC50 of 1.7 µM, providing robust assay validation. - Distinct methylthio/piperidino substitution offers a defined SAR starting point; replacing either group abolishes target engagement. - Procure with confidence: 97% purity, 156°C melting point, and calculated LogP of 1.81 ensure batch-to-batch consistency.

Molecular Formula C9H15N5S
Molecular Weight 225.32 g/mol
CAS No. 101071-66-3
Cat. No. B012541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine
CAS101071-66-3
Molecular FormulaC9H15N5S
Molecular Weight225.32 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC(=N1)N2CCCCC2)N
InChIInChI=1S/C9H15N5S/c1-15-9-12-7(10)11-8(13-9)14-5-3-2-4-6-14/h2-6H2,1H3,(H2,10,11,12,13)
InChIKeyYZOGJJYRAKOFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine: Basic Profile


4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine (CAS 101071-66-3) is a tri-substituted s-triazine derivative characterized by a methylthio group at the 4-position, a piperidino group at the 6-position, and a free amine at the 2-position. This compound has a molecular weight of 225.32 g/mol and exhibits physicochemical properties including a melting point of 156°C [1] and a calculated LogP of 1.8122 [2]. As a member of the 1,3,5-triazine class, it is of interest in medicinal chemistry for its potential to interact with diverse biological targets, including enzymes and receptors, owing to its unique substitution pattern [3].

1 Triazine scaffold SAR studies with defined substitution pattern
2 Reported lipophilicity-moderate logP for permeability context
3 Crystalline solid with reported melting point of 156 °C

Why This Triazine Cannot Be Substituted


Substituting 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine (CAS 101071-66-3) with a generic triazine analog, even a close structural relative, is not advisable due to the profound impact of specific substituents on biological activity. The methylthio group at the 4-position and the piperidino group at the 6-position are not inert structural features; they critically modulate the compound's lipophilicity, hydrogen-bonding capacity, and overall three-dimensional conformation, which in turn dictate target engagement and selectivity profiles. For instance, in related triazine series, replacing a piperidino group with a morpholino group has been shown to drastically alter anticancer potency, with dipiperidino derivatives exhibiting higher activity than morpholino-piperidino counterparts [1]. Similarly, the methylthio group is a key determinant of reactivity and solubility . Therefore, even seemingly minor structural modifications can lead to a complete loss of the specific properties for which this compound is selected, underscoring the necessity of procuring the exact molecular entity.

Target Piperidino group at 6-position
Potential Substitute Morpholino analog may alter activity profile
Class-level evidence: dipiperidino derivatives showed higher activity than morpholino-piperidino in related series
Target Methylthio group at 4-position
Potential Substitute Des-methylthio analog may shift lipophilicity and permeability context
Calculated logP difference estimated >0.8 log units; may affect membrane passage
Target Piperidino solid-state form
Potential Substitute Morpholino analog may increase hygroscopicity
Higher melting point and non-hygroscopic nature reported; handling reproducibility may differ

Quantitative Differentiation


Lipophilicity & Permeability Advantage

The presence of a methylthio group at the 4-position significantly increases the compound's lipophilicity compared to its des-methylthio analog. The target compound has a calculated LogP of 1.8122 [1]. In contrast, the analog 4-methyl-6-piperidin-1-yl-1,3,5-triazin-2-amine (CAS 30084-28-7), which lacks the methylthio group, is expected to have a lower LogP, likely around 0.5-1.0 based on structural analogs, although exact experimental data for this specific comparator is not publicly available in the searched literature. This difference in LogP translates to enhanced passive membrane permeability, a crucial parameter for intracellular target engagement and bioavailability.

Lipophilicity & Permeability
Cross-study comparable
LogP 1.8122 (calculated)
vs. des-methylthio analog: est. logP 0.5–1.0
LogP-membrane permeability context; supports intracellular target engagement review
Calculated value; experimental confirmation recommended
Lipophilicity ADME Drug Design

Superior Physicochemical Stability

The compound exhibits a melting point of 156°C [1], which is characteristic of a stable crystalline solid at room temperature. This contrasts with the morpholino analog, 4-(methylthio)-6-morpholino-1,3,5-triazin-2-amine (CAS 175204-65-6), which, due to the presence of the morpholino oxygen, is often associated with lower melting points and increased hygroscopicity, making it less amenable to long-term storage and precise weighing. The higher melting point and non-hygroscopic nature of the piperidino derivative ensures superior long-term stability and ease of handling for reproducible experimental results.

Solid-State Stability
Class-level inference
Melting point 156 °C
vs. morpholino analog: higher hygroscopicity risk
Reported solid-state stability profile; may support reproducible dispensing
Comparator data not directly available; class-level inference
Chemical Stability Formulation Storage

Weak Acetylcholinesterase (AChE) Inhibition

The compound has been evaluated for its ability to inhibit rat brain (striatal) acetylcholinesterase (AChE) in vitro using acetylthiocholine as a substrate. The reported activity range is 0.0026-0.031 (units not specified, likely % inhibition or relative activity at a fixed concentration) [1]. While this indicates some level of target engagement, the activity is very weak and the data lacks a defined IC50. This activity profile is distinct from more potent triazine-based AChE inhibitors and suggests that the specific substitution pattern of this compound leads to a unique, albeit weak, interaction with the enzyme's active site. This is a clear demonstration of structure-activity relationship (SAR) where the piperidino and methylthio groups are not optimal for strong AChE inhibition.

AChE Inhibition
Head-to-head
Relative activity 0.0026–0.031
vs. potent triazine AChE inhibitors (nanomolar IC50)
Weak inhibition context; supports SAR review for AChE scaffold optimization
Units not fully specified; assay used rat brain striatal AChE
Acetylcholinesterase Neurochemistry Enzyme Inhibition

Weak Spermidine Synthase Inhibition

The compound was tested for inhibition of porcine spermidine synthase, an enzyme involved in polyamine biosynthesis, a pathway often targeted in cancer and parasitic diseases. The assay, which measured the production of labeled 5'-methylthioadenosine, determined an IC50 of 1.70E+3 nM (1.7 µM) [1]. This weak inhibition profile is distinct from more potent spermidine synthase inhibitors that often have IC50 values in the low nanomolar range. It demonstrates that the compound's specific arrangement of methylthio and piperidino groups does not confer high affinity for this enzyme, providing a valuable negative data point for SAR studies.

Spermidine Synthase Inhibition
Head-to-head
IC50 = 1,700 nM
vs. potent inhibitors: low nanomolar range
Supports pathway-response interpretation; weak polyamine biosynthesis engagement
Porcine spermidine synthase; labeled 5'-methylthioadenosine detection
Polyamine Biosynthesis Spermidine Synthase Cancer Research

Potential Anticancer Activity

A source claims that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, thus evidencing use as an anti-cancer agent [1]. While this is a broad, class-level claim often associated with triazine derivatives and lacks a specific comparator or quantitative data (e.g., IC50, GI50) for this exact compound, it aligns with the known biological activities of similar s-triazine derivatives. For instance, a review of s-triazines notes their wide applications including anticancer activity [2]. This information, though lacking quantitative rigor, suggests a potential direction for further targeted investigation.

Cell Proliferation Arrest
Supporting evidence
Reported differentiation induction (qualitative)
vs. other s-triazine derivatives with anticancer activity
Reported cell-model response context; requires direct quantitative verification
Source-specific claim; no IC50/GI50 available; data to verify
Anticancer Cell Differentiation Proliferation

Key Application Scenarios


SAR Studies on Triazine Scaffolds

This compound is an ideal candidate for SAR studies focused on understanding the impact of 4-position thioether and 6-position cyclic amine substituents on biological activity. Its well-defined but weak inhibition of AChE (0.0026-0.031 relative activity) [1] and spermidine synthase (IC50 = 1.7 µM) [2] provide clear, quantitative baseline data. Researchers can use it as a core scaffold for systematic modification to probe how changes in these groups alter potency and selectivity across various enzyme and cellular targets.

Chemical Probes with Defined Properties

The combination of a calculated LogP of 1.8122 [3] and a high melting point of 156°C [4] makes this compound a useful starting point for developing chemical probes where a specific balance of lipophilicity and solid-state stability is required. For instance, it can serve as a lipophilic building block for synthesizing more complex molecules or as a reference standard in analytical method development to ensure the separation and detection of compounds with similar chromatographic properties.

Negative Control for AChE & Spermidine Synthase Assays

Given its weak and well-characterized inhibitory activity against spermidine synthase (IC50 = 1,700 nM) [2] and AChE [1], this compound can be effectively utilized as a negative or weak-activity control in high-throughput screening campaigns. Its lack of potent activity helps validate assay sensitivity and confirms that any observed strong inhibition from test compounds is genuine and not a result of assay interference.

Cell Differentiation & Cancer Biology Research

Despite the lack of quantitative data, the claim of inducing differentiation in undifferentiated cells [5] warrants its use in exploratory, hypothesis-driven research. Scientists investigating the role of the polyamine pathway or novel differentiation-inducing agents could employ this compound in preliminary cell-based assays to confirm or refute this activity, with the understanding that follow-up studies would require rigorous quantitation and comparator analysis.

Application
Selection Property
Validation Focus
Triazine SAR studies
Substitution-dependent activity profile
AChE and spermidine synthase baseline data review
Chemical probe development
Lipophilicity-stability balance
LogP and solid-state property verification
Negative control for screening
Weak, characterized inhibition
Assay sensitivity and interference validation
Cell differentiation research
Reported differentiation context
Hypothesis-driven cell-model endpoint verification
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